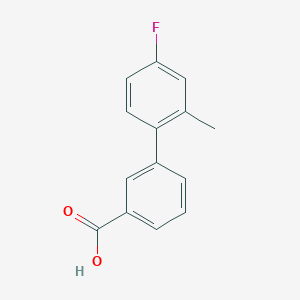

3-(4-Fluoro-2-methylphenyl)benzoic acid

Description

Structural Class and Significance in Chemical Research

Biaryl scaffolds are considered "privileged structures" in chemistry, particularly in medicinal chemistry and materials science. mdpi.comnih.gov Their significance stems from the unique three-dimensional arrangement of the two aromatic rings, which allows for precise spatial orientation of substituents. This conformational complexity is crucial for molecular recognition and interaction with biological targets or for creating materials with specific electronic and photophysical properties.

The presence of a carboxylic acid group adds another layer of functionality. Carboxylic acids can act as hydrogen bond donors and acceptors, engage in ionic interactions, and serve as versatile synthetic handles for further chemical modification. nih.govresearchgate.net In chemical research, biaryl carboxylic acids are pivotal intermediates for synthesizing more complex molecules. rsc.orgresearchgate.net Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), have made the construction of these C(sp²)–C(sp²) bonds highly efficient, allowing for the creation of vast libraries of diverse biaryl compounds. nih.govresearchgate.net

Contextualization of Fluoroaryl-Substituted Benzoic Acids within Advanced Organic Chemistry

The introduction of fluorine atoms into organic molecules, such as in 3-(4-Fluoro-2-methylphenyl)benzoic acid, has profound effects on their properties. lookchem.com Fluorine is the most electronegative element, and its incorporation can significantly alter a molecule's electronic character, lipophilicity, metabolic stability, and conformational preferences. nih.gov

In the context of advanced organic chemistry, fluoroaryl-substituted benzoic acids are valuable building blocks. lookchem.comnih.gov The strategic placement of fluorine can influence the acidity of the carboxylic acid group and modify the electronic properties of the aromatic rings, which can be exploited in the design of functional materials or bioactive compounds. researchgate.net For instance, fluorinated compounds are often investigated as environmentally more acceptable alternatives to chlorinated analogs and are used in the synthesis of agrochemicals and pharmaceuticals. nih.gov The synthesis of these molecules often involves nucleophilic fluorination reactions or starting from fluorinated precursors. prepchem.comarkat-usa.org

Overview of Research Trajectories in Advanced Organic Synthesis and Materials Science

Current research in organic synthesis is heavily focused on developing more efficient, selective, and sustainable methods. nih.gov This includes the advancement of C-H activation, which allows for the direct coupling of aromatic rings without pre-functionalization, and the use of electrochemistry and photoredox catalysis to drive reactions under milder conditions. mdpi.comnih.govnih.gov Biaryl compounds are central to these efforts, as new methods for their synthesis are constantly being sought. researchgate.net

In materials science, biaryl scaffolds are integral to the development of organic light-emitting diodes (OLEDs), liquid crystals, and conductive polymers. mdpi.comnih.gov The ability to tune the electronic properties of the biaryl system through substitution (e.g., with fluorine atoms) allows for the precise design of materials with desired optical and electronic characteristics. Research is trending towards creating complex, polycyclic aromatic systems and axially chiral biaryls for applications in asymmetric catalysis and advanced materials. researchgate.net The general trajectory is toward greater precision, efficiency, and sustainability in the creation of functional molecules, with biaryl carboxylic acids serving as key components in this endeavor. nih.gov

Below is a table summarizing the key properties of the parent compound, 4-Fluorobenzoic acid, which provides context for its more complex derivatives.

| Property | Value |

| Chemical Formula | C₇H₅FO₂ |

| Molar Mass | 140.113 g·mol⁻¹ |

| Appearance | White solid |

| Melting Point | 184 °C |

| Acidity (pKa) | 4.14 |

| Data sourced from reference wikipedia.org |

The synthesis of related fluorinated benzoic acids often involves multi-step processes, as illustrated by the synthesis of 4-fluoro-2-methylbenzoic acid from m-fluorotoluene. google.com

| Step | Description |

| 1. Acylation | m-fluorotoluene undergoes a Friedel-Crafts acylation reaction with a trihaloacetyl chloride. |

| 2. Hydrolysis | The resulting ketone intermediate is hydrolyzed under alkaline conditions. |

| 3. Purification | The target product is separated from its isomer via recrystallization. |

| Methodology described in reference google.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluoro-2-methylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9-7-12(15)5-6-13(9)10-3-2-4-11(8-10)14(16)17/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDXPXZFVLAWKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2=CC(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874133-65-0 | |

| Record name | 4′-Fluoro-2′-methyl[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874133-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Strategic Approaches

Catalytic Carbon-Carbon Bond Formation for Biaryl Systems

Catalytic methods, particularly those employing transition metals, are paramount for the efficient construction of biaryl structures. These reactions offer high yields and broad functional group tolerance, making them indispensable in both academic and industrial settings. nih.gov

Palladium catalysis is a cornerstone of modern organic synthesis, providing powerful tools for C-C bond formation. The Suzuki-Miyaura coupling and decarboxylative coupling strategies are particularly relevant for synthesizing biaryl carboxylic acids.

The Suzuki-Miyaura cross-coupling reaction is a highly reliable method for forming C(sp²)–C(sp²) bonds. researchgate.net It typically involves the reaction of an organoboron species (like a boronic acid) with an organic halide or triflate, catalyzed by a palladium complex. nih.gov For the synthesis of 3-(4-Fluoro-2-methylphenyl)benzoic acid, a plausible approach involves coupling a derivative of 3-bromobenzoic acid with (4-fluoro-2-methylphenyl)boronic acid. The reaction is conducted in the presence of a base and a palladium catalyst. tcichemicals.com The use of water-soluble catalysts or performing the reaction in water can offer environmental and economic advantages. rsc.org

Key components of this reaction are the palladium source, ligands, and the base, which all influence reaction efficiency. The catalytic cycle generally involves oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example | Purpose | Citation(s) |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, [Pd₂(dba)₃] | Active catalyst for C-C bond formation | researchgate.net |

| Ligand | P(t-Bu)₃, Glycine | Stabilizes the palladium center and facilitates the catalytic cycle | researchgate.netrsc.org |

| Base | CsF, K₂CO₃, Cs₂CO₃ | Activates the organoboron reagent for transmetalation | researchgate.net |

| Solvent | DMF, DME, Water | Solubilizes reactants and catalyst | researchgate.netrsc.org |

| Aryl Halide | 3-Bromobenzoic acid methyl ester | Electrophilic coupling partner | mdpi.com |

| Boronic Acid | (4-Fluoro-2-methylphenyl)boronic acid | Nucleophilic coupling partner | mdpi.com |

This table presents generalized conditions and not a specific experimental protocol for the target compound.

Decarboxylative cross-coupling has emerged as a powerful alternative to traditional methods, using readily available carboxylic acids as aryl sources. acs.org In these reactions, a carboxylic acid is coupled with an organic halide, accompanied by the loss of carbon dioxide (CO₂). wikipedia.org This approach avoids the pre-functionalization required for organometallic reagents. wikipedia.org

The synthesis of this compound could be envisioned through the coupling of a benzoic acid derivative with an aryl halide. A bimetallic catalytic system, often involving palladium and a co-catalyst like copper or silver, is typically employed. acs.orgacs.org The copper or silver salt facilitates the decarboxylation step to generate an aryl-metal intermediate, which then participates in the palladium-catalyzed cross-coupling cycle with the aryl halide. acs.orgacs.org While powerful, these reactions can require high temperatures and careful optimization, as the carboxylic acid component can undergo undesired proto-decarboxylation. acs.orgacs.org

Table 2: Key Features of Palladium-Catalyzed Decarboxylative Coupling

| Feature | Description | Citation(s) |

|---|---|---|

| Catalyst System | Bimetallic, typically Pd and Cu or Ag salts. | acs.orgacs.org |

| Mechanism | Involves in-situ decarboxylation to form an aryl-metal nucleophile that engages in a Pd-catalyzed cycle. | wikipedia.orgacs.org |

| Carboxylic Acid Partner | Can serve as a stable, inexpensive, and readily available source of an aryl group. | acs.orgrsc.org |

| Aryl Halide Partner | Aryl iodides, bromides, or chlorides can be used as the electrophile. | acs.org |

| Challenges | Substrate scope can be limited, and high temperatures may be required. | acs.orgrsc.org |

This table summarizes general principles of the decarboxylative coupling strategy.

Copper-catalyzed reactions, such as the Ullmann condensation, represent a classical and still-relevant approach for forming aryl-aryl bonds. organic-chemistry.orgwikipedia.org While traditionally requiring harsh conditions like high temperatures and stoichiometric amounts of copper, modern protocols have been developed using catalytic amounts of copper, often with specific ligands, under milder conditions. acs.orgmdpi.com

For the synthesis of a biaryl carboxylic acid, a copper-mediated decarboxylative C-H arylation could be employed. This strategy involves the coupling of a benzoic acid derivative with an unactivated C-H bond of another arene. rsc.org For instance, an electron-deficient benzoic acid could be coupled with 1-fluoro-3-methylbenzene. These reactions are often mediated by a copper salt in the presence of a ligand and an oxidant like molecular oxygen. rsc.org The mechanism is believed to involve the formation of an aryl-copper intermediate via decarboxylation, which then reacts with the C-H bond of the coupling partner. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions

Directed Metalation and Functionalization Strategies

Directed metalation provides an alternative pathway for the regioselective functionalization of aromatic rings. By using a directing group, a C-H bond at a specific position (usually ortho to the group) can be selectively deprotonated by a strong base, creating a nucleophilic center for reaction with an electrophile.

The carboxylic acid group itself can serve as a powerful directing group for ortho-metalation. organic-chemistry.orgrsc.org Treatment of a benzoic acid with a strong base, such as sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA), can lead to deprotonation exclusively at the position ortho to the carboxylate. organic-chemistry.org

While this method is primarily for functionalizing the C-2 or C-6 position of a benzoic acid, it can be a key step in a multi-step synthesis. For example, one could start with 2-methoxybenzoic acid, perform a directed metalation at the 3-position, and then introduce a suitable group for a subsequent cross-coupling reaction. organic-chemistry.org The choice of base can be crucial for controlling the regioselectivity, and the method allows for the synthesis of contiguously substituted benzoic acids that are otherwise difficult to prepare. organic-chemistry.orgrsc.org This strategy underscores the utility of the carboxylate as a functional handle for building molecular complexity. organic-chemistry.org

C-H Functionalization Strategies for Aromatic Systems

Transition-metal-catalyzed C-H activation has become a powerful tool for the formation of carbon-carbon bonds, offering a more direct and sustainable alternative to traditional cross-coupling reactions. manchester.ac.uk This approach avoids the pre-functionalization of starting materials, which is often required in classical methods. The synthesis of biaryl compounds, in particular, has benefited significantly from these advancements. manchester.ac.ukacs.orgresearchgate.net

Strategies involving palladium-mediated C-H bond activation and oxidative coupling have been developed for the synthesis of highly functionalized biaryls. acs.orgnih.gov These reactions often employ directing groups to achieve high regioselectivity, guiding the metal catalyst to a specific C-H bond for activation. acs.org The use of a combination of different types of directing groups can provide access to a wide range of variably functionalized biaryl scaffolds with good functional group tolerance and high yields. acs.orgnih.gov

While direct C-H arylation methods are promising, they can sometimes face challenges such as the need for harsh reaction conditions or the use of expensive catalysts. researchgate.net Research continues to focus on developing more efficient and milder catalytic systems. researchgate.net

Introduction and Manipulation of Fluorine Substituents

The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. brynmawr.edu Therefore, methods for the selective introduction of fluorine are of great interest.

Nucleophilic Fluorination Methods for Aryl Systems

Nucleophilic fluorination is a common strategy for introducing fluorine into aromatic rings. This typically involves the displacement of a leaving group by a fluoride (B91410) ion source. While effective, the reactivity of the fluoride ion can be challenging to control due to its high basicity and low nucleophilicity. ucla.edu

The development of anhydrous fluoride sources, such as tetramethylammonium (B1211777) fluoride (Me4NF), has provided more reliable and effective reagents for nucleophilic aromatic substitution (SNAr) reactions. nih.gov These reagents can be used under milder conditions and are suitable for a range of electron-deficient substrates. nih.gov For the synthesis of the "4-fluoro-2-methylphenyl" moiety, a precursor like 4-chloro-2-methylphenyl boronic acid could potentially undergo nucleophilic fluorination. However, the success of such a reaction would depend on the electronic nature of the substrate.

Another approach involves the use of aryl boronic acids as precursors. While not a direct nucleophilic attack on the aromatic ring, the conversion of a boronic acid to a fluoride can be achieved.

Electrophilic Fluorination Methodologies

Electrophilic fluorination offers an alternative pathway to introduce fluorine and has seen significant development in recent years. brynmawr.eduwikipedia.org This method utilizes reagents that act as a source of "F+". wikipedia.org A variety of N-F reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, have emerged as safe, stable, and effective electrophilic fluorinating agents. brynmawr.eduwikipedia.org

These reagents can be used to fluorinate electron-rich aromatic compounds and other nucleophilic substrates. wikipedia.org For instance, the fluorination of an aryl boronic acid or a related organometallic species with an electrophilic fluorine source can lead to the desired fluoro-substituted aromatic compound. organic-chemistry.org The reaction of aryl boronic acids with acetyl hypofluorite (B1221730) (AcOF), for example, can produce aryl fluorides in good yields. organic-chemistry.org The regioselectivity of electrophilic fluorination can be influenced by the directing effects of substituents already present on the aromatic ring. organic-chemistry.org

Alternative Synthetic Routes for Substituted Benzoic Acids

Beyond cross-coupling and C-H activation, classical methods for the synthesis of substituted benzoic acids remain valuable, particularly for their scalability and cost-effectiveness.

Friedel-Crafts Type Reactions and Subsequent Hydrolysis

The Friedel-Crafts reaction is a fundamental method for attaching substituents to an aromatic ring. wikipedia.org Specifically, Friedel-Crafts acylation involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst to form a ketone. wikipedia.orgorganic-chemistry.org This ketone can then be oxidized to a carboxylic acid.

A plausible route to a precursor of this compound could involve the Friedel-Crafts acylation of m-fluorotoluene with a suitable acylating agent. google.com This would be followed by hydrolysis of the resulting ketone to yield 4-fluoro-2-methylbenzoic acid. google.com However, a significant challenge in Friedel-Crafts reactions is controlling the regioselectivity, as multiple isomers can be formed. google.com It is important to note that benzoic acid itself does not typically undergo Friedel-Crafts reactions due to the deactivating nature of the carboxylic acid group. gauthmath.comdoubtnut.comcurlyarrows.com

The general applicability of Friedel-Crafts acylation depends on the stability of the acylating reagent and the reactivity of the aromatic substrate. wikipedia.org

Oxidative Transformations for Carboxylic Acid Synthesis

The oxidation of a methyl group on an aromatic ring is a direct method for the synthesis of benzoic acids. google.comorganic-chemistry.org Various oxidizing agents can be employed for this transformation, including potassium permanganate, chromic acid, and nitric acid. orgsyn.org For instance, p-fluorotoluene can be oxidized to p-fluorobenzoic acid using potassium permanganate. orgsyn.org

Considerations in Green Chemistry for Biaryl Carboxylic Acid Synthesis

The synthesis of biaryl carboxylic acids, a key structural motif in pharmaceuticals and materials science, is increasingly being scrutinized through the lens of green chemistry. rsc.org Traditional methods, while effective, often rely on hazardous solvents, stoichiometric reagents, and energy-intensive conditions. Modern synthetic strategies aim to mitigate these environmental, health, and safety (EHS) concerns by redesigning processes to be more sustainable. Key areas of focus include the selection of environmentally benign solvents, the development of efficient and recyclable catalytic systems, the improvement of atom economy, and the reduction of energy consumption.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for creating the C-C bond in biaryl compounds. rsc.orgcdnsciencepub.com However, its implementation often involves solvents like 1,4-dioxane, tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF), which are now considered "less-preferable" or "undesirable" due to toxicity and safety issues. nih.govacs.org Consequently, significant research has been dedicated to finding greener alternatives.

One of the most promising green solvents is water, which is non-flammable, non-toxic, and inexpensive. researchgate.net Studies have demonstrated successful Suzuki-Miyaura couplings in aqueous media, often using specialized catalysts or surfactants to overcome solubility issues. cdnsciencepub.comresearchgate.net For instance, a protocol using inexpensive palladium on carbon (Pd/C) as the catalyst and water as the sole solvent has been developed for synthesizing biaryl analogs of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net Other research has explored the use of novel media like the water extract of banana (WEB) for ligand-free Suzuki reactions at room temperature, offering a highly economical and mild alternative. rsc.org

Beyond water, a range of bio-derived or less hazardous organic solvents have been evaluated. A systematic study on the Suzuki-Miyaura coupling of amides identified isopropyl acetate (B1210297) (i-PrOAc) as a recommended green solvent. acs.org Other viable alternatives include ethers like cyclopentyl methyl ether (CPME) and methyl tert-butyl ether (MTBE), and organic carbonates such as dimethyl carbonate (DMC) and diethyl carbonate (DEC). acs.org These solvents are ranked more favorably in terms of health, safety, and environmental impact compared to traditional polar aprotic solvents. nih.govacs.org

The following table summarizes the evaluation of various solvents for C-C coupling reactions, highlighting greener options.

Table 1: Evaluation of Environmentally Friendly Solvents for Suzuki-Miyaura Coupling

| Solvent | Classification | Rationale for Use | Ref. |

|---|---|---|---|

| Water (H₂O) | Recommended | Non-toxic, non-flammable, inexpensive, environmentally benign. | researchgate.net |

| Isopropyl Acetate (i-PrOAc) | Recommended | Identified as a top-performing environmentally friendly solvent for amide coupling. | acs.org |

| Cyclopentyl Methyl Ether (CPME) | Recommended | A greener alternative to ethers like THF and 1,4-dioxane. | acs.org |

| γ-Valerolactone (GVL) | Usable Alternative | Bio-derived solvent with properties comparable to DMF and NMP, suitable for various chemistries including palladium-catalyzed cross-coupling. | acs.org |

| Cyrene (dihydrolevoglucosenone) | Usable Alternative | A bio-based dipolar aprotic solvent designed as a potential replacement for NMP and DMF. | nih.gov |

| N,N-Dimethylformamide (DMF) | Less Preferable | High performance but associated with toxicity (teratogenic). | nih.govacs.org |

| N-Methyl-2-pyrrolidinone (NMP) | Less Preferable | High performance but restricted due to reproductive toxicity. | nih.govacs.org |

This table is generated based on findings from multiple sources to provide a comparative overview.

Catalyst choice is another critical factor. While palladium-based catalysts are highly effective for biaryl synthesis, efforts are underway to develop more sustainable systems. numberanalytics.com This includes creating highly active catalysts that work at very low loadings, catalysts based on more abundant and less toxic metals like copper or nickel, and recyclable catalyst systems. numberanalytics.comacs.org For example, copper-catalyzed oxidative coupling using molecular oxygen as the terminal oxidant provides an inexpensive and efficient route to certain biaryl diamine derivatives. acs.org

Improving atom economy is a fundamental principle of green chemistry, aiming to maximize the incorporation of reactant atoms into the final product. scranton.edu Traditional cross-coupling reactions often require pre-functionalization of starting materials (e.g., to form aryl halides and boronic acids), generating significant waste. Newer methodologies seek to bypass these steps. C-H activation, for instance, allows for the direct coupling of C-H bonds, avoiding the need for halogenated substrates. nih.gov Another innovative approach involves using readily available carboxylic acids as aryl group donors through decarbonylative coupling reactions, which represents a more direct and atom-economical route to unsymmetrical biaryls. rsc.orgrsc.orgresearchgate.net

Energy efficiency is the final pillar of greening biaryl carboxylic acid synthesis. This can be achieved by designing catalytic processes that operate under milder conditions (lower temperatures and pressures) or by employing alternative energy sources. patsnap.compatsnap.com For example, electricity has been used to promote the Friedel-Crafts acylation of biarylcarboxylic acids, providing a more environmentally friendly process by potentially motivating the chemical equilibrium under mild conditions. researchgate.netacs.org Furthermore, adopting continuous flow processes can enhance heat transfer and process control, leading to more energy-efficient production compared to traditional batch manufacturing. patsnap.com

Reaction Mechanisms and Mechanistic Elucidation

Mechanistic Pathways in Transition Metal-Catalyzed Transformations

Transition metal catalysis offers powerful tools for the construction of carbon-carbon bonds, and the synthesis of 3-(4-Fluoro-2-methylphenyl)benzoic acid is illustrative of these advanced methodologies.

Palladium-catalyzed C-H activation has emerged as a step-economical strategy for the synthesis of complex molecules from simple precursors. researchgate.net In the context of synthesizing this compound, the benzoic acid moiety can act as a directing group, facilitating the activation of ortho C-H bonds. rsc.orgnih.gov This directed activation is a key step in many cross-coupling reactions, enabling the formation of a new carbon-carbon bond at a specific position on the benzoic acid ring.

The general mechanism for palladium-catalyzed C-H activation of a benzoic acid derivative involves the following key steps:

Coordination: The palladium catalyst coordinates to the carboxylic acid group.

C-H Activation: The palladium center then activates a nearby C-H bond, typically at the ortho position, to form a palladacycle intermediate. This step is often the rate-determining step and can be influenced by the electronic nature of the substrate.

Functionalization: The palladacycle can then react with a coupling partner, in this case, a derivative of 4-fluoro-2-methylbenzene, to form the desired biaryl linkage.

Catalyst Regeneration: The active palladium catalyst is regenerated, allowing it to participate in further catalytic cycles.

The efficiency and regioselectivity of these reactions are highly dependent on the choice of ligands, oxidants, and reaction conditions. researchgate.netrsc.org For instance, the use of specific ligands can promote the desired C-H activation pathway while suppressing unwanted side reactions.

Table 1: Key Steps in Palladium-Mediated C-H Activation

| Step | Description |

|---|---|

| Coordination | The palladium catalyst associates with the directing group (carboxylic acid). |

| C-H Cleavage | Formation of a metallacyclic intermediate through C-H bond breaking. |

| Reaction with Coupling Partner | The activated substrate reacts with the second aryl component. |

| Reductive Elimination | Formation of the final product and regeneration of the active catalyst. |

Decarboxylative cross-coupling reactions represent an alternative and increasingly popular strategy for the synthesis of biaryls. wikipedia.org In this approach, a carboxylic acid is used as a readily available and stable aryl source, which loses carbon dioxide during the reaction. wikipedia.orgnih.gov The synthesis of this compound could potentially be achieved through the decarboxylative coupling of a suitably substituted benzoic acid with an aryl halide.

The mechanism of decarboxylative cross-coupling often involves a copper or silver salt to facilitate the decarboxylation step, followed by a palladium-catalyzed cross-coupling. wikipedia.orgnih.govrsc.org A general mechanistic proposal involves:

Salt Formation: The carboxylic acid reacts with a metal salt (e.g., copper(I) oxide or silver carbonate) to form a metal carboxylate.

Decarboxylation: The metal carboxylate undergoes decarboxylation to generate an aryl-metal intermediate (e.g., an aryl-copper species). rsc.org

Transmetalation: The aryl group is then transferred from the first metal (e.g., copper) to the palladium center of the cross-coupling catalyst.

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated to form the biaryl product, regenerating the active palladium catalyst. wikipedia.org

The ease of decarboxylation can be influenced by the electronic properties of the substituents on the benzoic acid ring. rsc.org

The catalytic cycle for the synthesis of biaryls like this compound via Suzuki-Miyaura coupling, a widely used method, involves a series of well-defined steps centered around a palladium catalyst. organic-chemistry.org

The key intermediates and steps in a typical Suzuki-Miyaura catalytic cycle are:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (e.g., a bromo- or iodo-substituted benzoic acid derivative) to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent (e.g., 4-fluoro-2-methylphenylboronic acid) reacts with the Pd(II) intermediate, transferring the 4-fluoro-2-methylphenyl group to the palladium center. This step is typically facilitated by a base.

Reductive Elimination: The two aryl groups on the palladium center are coupled and eliminated as the biaryl product, this compound. This step regenerates the active Pd(0) catalyst, which can then enter a new catalytic cycle.

Table 2: Comparison of Mechanistic Pathways for Biaryl Synthesis

| Pathway | Key Feature | Typical Catalyst System | Role of Benzoic Acid |

|---|---|---|---|

| C-H Activation | Direct functionalization of a C-H bond | Palladium | Directing group |

| Decarboxylative Coupling | Loss of CO2 from a carboxylic acid | Copper/Palladium or Silver/Palladium | Aryl source |

| Suzuki-Miyaura Coupling | Coupling of an organoboron reagent with an organohalide | Palladium | Component of the organohalide or formed from it |

Influence of Substituent Effects on Reaction Regioselectivity and Efficiency

The substituents on the aromatic rings of this compound, namely the fluoro, methyl, and carboxylic acid groups, exert profound electronic and steric effects that govern the regioselectivity and efficiency of its synthesis.

The electronic properties of the fluoro and methyl groups on the 4-fluoro-2-methylphenyl ring play a critical role in modulating the reactivity of this fragment in cross-coupling reactions.

Fluoro Group: The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated into the aromatic pi-system through resonance (+M effect). wikipedia.org In electrophilic aromatic substitution, the deactivating inductive effect is generally dominant, yet the resonance effect directs incoming electrophiles to the ortho and para positions. wikipedia.org In the context of cross-coupling reactions, the strong -I effect can influence the reactivity of the C-X bond (where X is a halogen or other leaving group) and the transmetalation step in Suzuki-Miyaura coupling.

The interplay of these electronic effects on the 4-fluoro-2-methylphenyl moiety influences its reactivity as a coupling partner.

Steric hindrance plays a crucial role in determining the feasibility and outcome of the synthesis of this compound.

The 2-Methyl Group: The methyl group at the 2-position of the 4-fluoro-2-methylphenyl ring introduces significant steric bulk around the site of C-C bond formation. This steric hindrance can:

Hinder the approach of the palladium catalyst and the other coupling partner, potentially slowing down the reaction rate.

Influence the rotational barrier around the newly formed biaryl bond in the final product, potentially leading to atropisomerism if the steric hindrance is sufficiently large.

The Carboxylic Acid Group: While primarily an electronic directing group, the carboxylic acid moiety also possesses some steric bulk that can influence the approach of reactants to the ortho positions of the benzoic acid ring.

The combination of the ortho-methyl group on one ring and the ortho-protons on the other creates a sterically demanding environment for the biaryl bond formation. This steric clash must be overcome for the reaction to proceed efficiently. hep.com.cn The choice of catalyst and ligands is therefore critical to accommodate these steric demands and facilitate the desired coupling. d-nb.info

Table 3: Summary of Substituent Effects

| Substituent | Position | Electronic Effect | Steric Effect |

|---|---|---|---|

| Fluoro | 4' | -I (strong), +M (weak) | Minimal |

| Methyl | 2' | +I (weak) | Significant |

| Carboxylic Acid | 1 | -I, -M | Moderate |

Mechanistic Insights into Fluorination Processes

The introduction of fluorine into organic molecules is a pivotal step in medicinal chemistry, as it can significantly alter a compound's physicochemical and biological properties. researchgate.net The methods for fluorination are diverse, and understanding their mechanisms is essential for their successful application.

Nucleophilic fluorination is a common strategy, often employing sources like potassium fluoride (B91410) (KF) or cesium fluoride (CsF). researchgate.netresearchgate.net The mechanism of these reactions is highly dependent on factors such as the reaction medium, the presence of phase-transfer catalysts, and the specific nature of the fluorinating agent. researchgate.net For instance, quantum chemical studies have been used to elucidate the mechanism of SN2 fluorination. These studies reveal that promoters like tri-tert-butanolamine can accelerate the reaction by forming strong hydrogen-bonding interactions with the fluoride ion (F⁻), which activates the nucleophile. researchgate.net

Computational and experimental studies, including NMR analysis, help to distinguish between different potential pathways, such as the desired SN2 fluorination versus side reactions like the formation of difluorocarbene intermediates. researchgate.netrsc.orgnih.gov The choice of fluorinating agent and reaction conditions can dictate the dominant pathway. For example, in the synthesis of fluorine-18 (B77423) labeled fluoroform, the SN2 pathway was found to be superior to the difluorocarbene route when using CsF in a specific solvent mixture, which is crucial for producing radiotracers with high molar activity. researchgate.netrsc.org

Another advanced approach is transition metal-catalyzed C–H fluorination. This method allows for the direct substitution of a hydrogen atom with fluorine, offering an efficient route to fluorinated compounds. For example, palladium-catalyzed ortho C–H bond fluorination has been reported, which proceeds via a C-F reductive elimination from a high-valent metal-fluoride complex, such as Cu(III) or Pd(IV). chinesechemsoc.org

Table 1: Overview of Selected Fluorination Methods and Mechanistic Features

| Fluorination Method | Typical Reagents/Catalysts | Key Mechanistic Features | Ref. |

|---|---|---|---|

| Nucleophilic Aliphatic Substitution (SN2) | KF, CsF, TBAF with promoters (e.g., tri-tert-butanolamines) | Proceeds via a single transition state. Promoters can activate the fluoride nucleophile through hydrogen bonding. | researchgate.netnih.gov |

| Electrophilic Fluorination | N-Fluoro-2,6-dichloropyridinium tetrafluoroborate, Selectfluor | Involves the reaction of an electrophilic fluorine source with a nucleophilic carbon center, such as an aryl boronic acid or ester. | chinesechemsoc.org |

| Transition Metal-Catalyzed C-H Fluorination | Pd catalysts, Mn catalysts with AgF | Direct conversion of C-H to C-F bonds. Often involves an organometallic intermediate and reductive elimination from a high-oxidation-state metal complex. | chinesechemsoc.org |

| Difluoromethylation | S-(difluoromethyl)-S-phenyl-S-(2,4,6-trialkoxyphenyl) sulfonium (B1226848) salt | Proceeds via a difluorocarbene intermediate. The selectivity can be influenced by the choice of base and the presence of specific cations. | chinesechemsoc.org |

Fundamental Organic Reaction Mechanisms Relevant to Biaryl Synthesis

The construction of the biaryl scaffold, the core structure of this compound, relies on reactions that form a carbon-carbon bond between two aromatic rings. While modern cross-coupling reactions like the Suzuki and Ullmann reactions are paramount for this purpose, understanding fundamental mechanisms like nucleophilic aromatic substitution and Friedel-Crafts reactions provides a foundational context for C-C bond formation involving arenes. researchgate.netrsc.org

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a pathway for a nucleophile to replace a leaving group on an aromatic ring. wikipedia.org Unlike the aliphatic SN2 reaction, the SNAr reaction does not occur in a single step due to the steric hindrance of the aromatic ring. wikipedia.org Instead, it typically proceeds via a two-step addition-elimination mechanism. libretexts.org

Addition Step: A nucleophile attacks the carbon atom bearing the leaving group. This step is usually the rate-determining step. The attack disrupts the ring's aromaticity and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org

Elimination Step: The leaving group departs, and the aromaticity of the ring is restored. masterorganicchemistry.com

For the SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. wikipedia.org While traditional SNAr reactions require these activating groups, concerted SNAr pathways have been identified where such activation is not a strict requirement. nih.gov

Table 2: Key Characteristics of the SNAr Mechanism

| Feature | Description | Ref. |

|---|---|---|

| Mechanism | Two-step process: nucleophilic addition followed by elimination of the leaving group. | libretexts.org |

| Intermediate | Formation of a resonance-stabilized, negatively charged Meisenheimer complex. | wikipedia.org |

| Substrate Requirement | The aromatic ring must be electron-deficient, typically requiring strong electron-withdrawing groups at the ortho and/or para positions relative to the leaving group. | wikipedia.orgmasterorganicchemistry.com |

| Rate-Determining Step | Usually the initial attack by the nucleophile and formation of the Meisenheimer complex. | masterorganicchemistry.com |

Friedel-Crafts Reactions

Developed by Charles Friedel and James Crafts in 1877, these reactions are a cornerstone of organic chemistry for attaching substituents to an aromatic ring via electrophilic aromatic substitution. wikipedia.org They are broadly categorized into alkylation and acylation.

Friedel-Crafts Alkylation: This reaction involves the alkylation of an aromatic ring with an alkyl halide, alkene, or alcohol in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). wikipedia.orgnumberanalytics.com The mechanism involves the generation of an electrophile (typically a carbocation) from the alkylating agent and the Lewis acid. This electrophile is then attacked by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity. numberanalytics.com A significant limitation is the propensity for carbocation rearrangements to form more stable carbocations, and the product is often more reactive than the starting material, leading to polyalkylation. numberanalytics.com

Friedel-Crafts Acylation: This reaction introduces an acyl group to an aromatic ring using an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst. sigmaaldrich.com The mechanism involves the formation of a resonance-stabilized acylium ion (R-C≡O⁺), which acts as the electrophile. sigmaaldrich.com Unlike in alkylation, the acylium ion does not undergo rearrangement. Furthermore, the product (an aryl ketone) is deactivated towards further substitution, which prevents polyacylation. wikipedia.org The ketone product forms a complex with the Lewis acid, requiring stoichiometric rather than catalytic amounts of the acid. wikipedia.org While not a direct method for biaryl synthesis, Friedel-Crafts acylation is fundamental for creating aryl ketone intermediates that can be further elaborated. sigmaaldrich.com Some modern variations have explored intramolecular Friedel-Crafts reactions to construct biaryl frameworks. nih.gov

Table 3: Comparison of Friedel-Crafts Alkylation and Acylation

| Feature | Friedel-Crafts Alkylation | Friedel-Crafts Acylation | Ref. |

|---|---|---|---|

| Electrophile | Carbocation (R⁺) | Acylium ion (RCO⁺) | numberanalytics.comsigmaaldrich.com |

| Catalyst Amount | Catalytic | Stoichiometric (typically) | wikipedia.org |

| Rearrangements | Common | Do not occur | numberanalytics.comsigmaaldrich.com |

| Product Reactivity | Product is more reactive than starting material (polyalkylation is common). | Product is less reactive than starting material (polyacylation is avoided). | wikipedia.orgnumberanalytics.com |

| Substrate Scope | Not effective on strongly deactivated rings. | Not effective on strongly deactivated rings. | numberanalytics.comsigmaaldrich.com |

Compound Index

Quantum Chemical Calculations (Density Functional Theory – DFT) for Molecular Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. It is frequently employed to predict optimized geometries, molecular energies, and various spectroscopic properties. epstem.netresearchgate.net Methods like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly used to determine these parameters for substituted benzoic acids. researchgate.netekb.eg

For a molecule like 3-(4-Fluoro-2-methylphenyl)benzoic acid, DFT calculations would reveal key structural parameters. The calculations for related molecules, such as 3-fluoro-4-methylbenzoic acid, show a nearly planar molecular structure, with a small dihedral angle between the benzene (B151609) ring and the carboxyl group. researchgate.net In the case of this compound, a significant dihedral angle between the two aromatic rings is expected due to steric hindrance from the ortho-methyl group. For instance, in the related compound 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid, the dihedral angle between the aromatic rings is 42.44 (7)°. nih.gov

Table 1: Representative Geometric Parameters Calculated via DFT This table presents typical values for substituted benzoic acids based on available literature. Specific values for the title compound would require dedicated calculation.

| Parameter | Typical Value | Description |

| C-C (aromatic) | 1.39 - 1.41 Å | Bond length within the phenyl rings. |

| C-C (inter-ring) | ~1.49 Å | Bond length connecting the two phenyl rings. |

| C-F | ~1.36 Å | Bond length of the carbon-fluorine bond. |

| C-O (carboxyl) | ~1.35 Å | Bond length of the C-OH single bond. |

| C=O (carboxyl) | ~1.22 Å | Bond length of the C=O double bond. |

| Dihedral Angle (Ring-COOH) | 5-15° | The twist of the carboxylic acid group relative to its attached phenyl ring. |

| Dihedral Angle (Inter-ring) | 40-60° | The twist between the two phenyl rings, influenced by the ortho-methyl group. |

Conformational Analysis and Rotational Barriers of Biaryl Systems

Biaryl systems like this compound exhibit conformational isomerism due to restricted rotation around the single bond connecting the two phenyl rings and around the C-COOH bond.

Carboxylic Acid Conformation: The carboxylic acid group can exist in a cis or trans conformation. Studies on 2-fluorobenzoic acid show that the cis conformers are generally lower in energy. mdpi.comstackexchange.com The energy barrier for the trans to cis interconversion can be significant, on the order of 30-50 kJ·mol⁻¹. mdpi.com

Biaryl Rotation: The rotation around the C-C bond connecting the two phenyl rings is hindered by the presence of the ortho-methyl group. This steric hindrance creates a substantial energy barrier. DFT calculations on similar ortho-substituted biaryls are used to map the potential energy surface (PES) as a function of the dihedral angle. nih.gov The barrier to rotation in these systems can range from a few kcal/mol to over 20 kcal/mol, depending on the size of the ortho-substituents. nih.gov

Table 2: Calculated Rotational Energy Barriers in Related Systems

| Molecule System | Rotation | Method | Calculated Barrier (kJ·mol⁻¹) |

| 2-Fluorobenzoic Acid mdpi.com | C-COOH (cis-I → cis-II) | B3LYP/6-311++G(d,p) | 13.1 |

| 2-Fluorobenzoic Acid mdpi.com | COOH (trans → cis) | B3LYP/6-311++G(d,p) | 30.6 - 36.9 |

| N-Benzhydrylformamide nih.gov | Formyl Group | M06-2X/6-311+G* | ~84 - 96 (20-23 kcal/mol) |

Investigation of Intermolecular Interactions and Supramolecular Assembly Forces

In the solid state, molecules of this compound are expected to assemble into higher-order structures through various non-covalent interactions. Crystallographic studies of similar benzoic acids provide a clear picture of these forces.

O-H···O Hydrogen Bonds: The most prominent interaction is the formation of centrosymmetric dimers through pairs of O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. researchgate.netnih.gov This is a highly robust and common synthon in the crystal engineering of carboxylic acids. nih.gov

π–π Stacking: The aromatic rings can engage in π–π stacking interactions, where the electron-rich π systems of adjacent molecules align. In 3-fluoro-4-methylbenzoic acid, a centroid-centroid distance of ~4.07 Å was observed, indicating such an interaction. researchgate.net

Weak C-H···O and C-H···F Interactions: Weaker hydrogen bonds, such as those between a phenyl C-H group and a carboxyl oxygen atom, also contribute to the stability of the crystal packing. researchgate.net The fluorine atom can also act as a weak hydrogen bond acceptor.

Prediction and Rationalization of Reaction Pathways and Transition States

Computational chemistry is a key tool for predicting the feasibility of chemical reactions and understanding their mechanisms. For a molecule like this compound, which is often synthesized via cross-coupling reactions, DFT can be used to model the reaction pathway.

For example, the synthesis could proceed via a Buchwald-Hartwig or Suzuki cross-coupling reaction. nih.gov DFT calculations can be performed to:

Model Reactants, Intermediates, and Products: Determine the energies of all species along the reaction coordinate.

Locate Transition States (TS): Identify the highest energy point connecting reactants to products. The energy of the TS is crucial for determining the reaction's activation energy and, consequently, its rate.

Rationalize Reaction Outcomes: By comparing the activation energies for different potential pathways, chemists can predict which products are most likely to form.

While a specific study for the title compound is not available, the methodology is well-established for rationalizing mechanisms like the Buchwald-Hartwig amination and other cross-coupling reactions. nih.gov

Studies on the Electronic Properties and Acidity Modulation by Fluoro and Methyl Substituents

The electronic properties of the benzoic acid scaffold are significantly modulated by the attached fluoro and methyl groups.

Inductive and Resonance Effects: The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect increases the acidity (lowers the pKa) of the carboxylic acid by stabilizing the resulting carboxylate anion. The methyl group, conversely, is weakly electron-donating (+I), which would slightly decrease acidity. The position of these substituents is critical; the inductive effect of fluorine is distance-dependent and is strongest when it is ortho or meta to the carboxylic acid. stackexchange.com

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. The energy gap between HOMO and LUMO indicates the molecule's kinetic stability and chemical reactivity. researchgate.net The electron-withdrawing fluorine atom is expected to lower the energy of both the HOMO and LUMO, while the methyl group will have a smaller, raising effect.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT calculations provide information on static, minimum-energy structures, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of a molecule over time. An MD simulation of this compound would allow for the exploration of its conformational landscape.

Starting from a DFT-optimized structure, MD simulates the movement of atoms by solving Newton's equations of motion. This approach can:

Map the accessible conformations of the molecule at a given temperature.

Observe the transitions between different conformational states, such as the rotation of the biaryl system.

Simulate the molecule's behavior in different solvent environments by including solvent molecules in the simulation box, often using a Polarizable Continuum Model (PCM) as a first approximation. ekb.eg

This provides a more complete picture of the molecule's flexibility, which is often crucial for understanding its interaction with other molecules, such as biological receptors.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone of organic chemistry, offering unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For 3-(4-Fluoro-2-methylphenyl)benzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a full structural assignment.

The ¹H-NMR spectrum of this compound is anticipated to display a series of signals corresponding to the aromatic protons, the methyl group protons, and the carboxylic acid proton. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the two phenyl rings.

The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature and potential for hydrogen bonding. The protons of the methyl group attached to one of the phenyl rings would present as a sharp singlet, likely in the region of 2.2-2.5 ppm.

The aromatic region of the spectrum will be more complex due to spin-spin coupling between adjacent protons. The protons on the benzoic acid ring and the 4-fluoro-2-methylphenyl ring will give rise to distinct multiplets. The integration of these signals will correspond to the number of protons in each environment.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound (Note: These are estimated values and may vary based on solvent and experimental conditions.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | br s | 1H |

| Aromatic Protons | 7.0 - 8.2 | m | 7H |

| Methyl (-CH₃) | 2.2 - 2.5 | s | 3H |

br s = broad singlet, m = multiplet, s = singlet

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm. The aromatic carbons will resonate in the region of 110-145 ppm. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant, appearing as a doublet. The quaternary carbons, including those at the bi-aryl linkage and the points of substitution, will generally show weaker signals compared to the protonated carbons. The methyl carbon will appear at a more upfield position, typically between 15-25 ppm.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound (Note: These are estimated values and may vary based on solvent and experimental conditions.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 165 - 175 |

| Aromatic C-F | 158 - 165 (d, ¹JCF) |

| Aromatic C (quaternary) | 130 - 145 |

| Aromatic C-H | 115 - 135 |

| Methyl (-CH₃) | 15 - 25 |

d = doublet, ¹JCF = one-bond carbon-fluorine coupling constant

¹⁹F-NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. In the case of this compound, the ¹⁹F-NMR spectrum would show a single resonance for the fluorine atom. The chemical shift of this signal would be indicative of its electronic environment on the aromatic ring. Furthermore, coupling to nearby protons would result in a multiplet structure, providing additional structural information.

Vibrational Spectroscopy for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups.

The FT-IR spectrum of this compound would be characterized by several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer, formed through hydrogen bonding. The C=O stretching vibration of the carboxylic acid would give a strong, sharp absorption band around 1680-1710 cm⁻¹.

The C-F stretching vibration is expected to appear as a strong band in the region of 1250-1000 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to a series of bands in the 1600-1450 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound (Note: These are estimated values.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid Dimer) | 2500 - 3300 | Broad, Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-F Stretch | 1000 - 1250 | Strong |

Raman spectroscopy provides complementary information to FT-IR. While the O-H and C=O stretching vibrations are also observable in the Raman spectrum, they are often weaker than in the FT-IR spectrum. Conversely, the symmetric vibrations of the aromatic rings and the C-C stretching vibrations of the bi-aryl linkage are typically strong and well-defined in the Raman spectrum, providing valuable information about the carbon skeleton. The C-H stretching vibrations of the methyl group would also be clearly visible.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential technique for the analysis of this compound. The molecular weight of this compound is 230.23 g/mol . bldpharm.comcymitquimica.com In mass spectrometry, the molecule is ionized, typically resulting in a molecular ion peak ([M]+ or [M-H]-) that confirms its molecular weight.

The fragmentation pattern of benzoic acid derivatives under mass spectrometry is well-understood and provides structural information. nist.gov A common fragmentation pathway for benzoic acid itself involves the loss of the hydroxyl group (-OH) to form an acylium ion, followed by the loss of a carbon monoxide (CO) molecule to produce a phenyl cation. nist.gov For this compound, analogous fragmentation would be expected. The primary fragmentation would likely involve the loss of the carboxylic acid group, leading to the formation of a biphenyl (B1667301) cation fragment. Further fragmentation of the biphenyl structure could also occur.

Table 1: Predicted Mass Spectrometry Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁FO₂ |

| Molecular Weight | 230.23 g/mol |

| Predicted [M+H]⁺ | 231.07 |

| Predicted [M-H]⁻ | 229.06 |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectrophotometry

UV-Vis spectrophotometry of benzoic acid and its derivatives typically shows characteristic absorption bands in the ultraviolet region, arising from π→π* electronic transitions within the aromatic rings and the carboxyl group. science-softcon.de Benzoic acid itself exhibits absorption maxima around 230 nm and 270-280 nm. nist.gov The substitution pattern on the phenyl rings of this compound is expected to influence the position and intensity of these absorption bands. The presence of the fluorophenyl group will likely cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to unsubstituted benzoic acid.

Specific experimental UV-Vis absorption data for this compound is not widely published. However, studies on similar substituted benzoic acids can provide an approximation of its spectral properties. science-softcon.de

Fluorescence spectrophotometry measures the emission of light from a substance after it has absorbed light. Many aromatic carboxylic acids are fluorescent, and their emission spectra can provide further information about their electronic structure and environment. The fluorescence properties of this compound have not been extensively documented. However, it is known that the crystal structure and intermolecular interactions, such as hydrogen bonding, can significantly influence the fluorescence of benzoic acid derivatives, sometimes leading to aggregation-induced emission. researchgate.net

Table 2: Expected UV-Vis Absorption Bands for Benzoic Acid Derivatives

| Transition | Typical Wavelength Range (nm) |

|---|---|

| π→π* (Benzoyl) | 230-250 |

X-ray Crystallography for Solid-State Structure Determination and Hydrogen Bonding Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystal. While the specific crystal structure of this compound is not publicly available, the crystallographic data of a closely related isomer, 3-fluoro-4-methylbenzoic acid, provides valuable insights into the likely solid-state conformation and intermolecular interactions. researchgate.net

For 3-fluoro-4-methylbenzoic acid, the crystal structure reveals that the molecules form centrosymmetric dimers through O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. researchgate.net This is a very common and stable hydrogen bonding motif for carboxylic acids. The dihedral angle between the benzene (B151609) ring and the carboxyl group is small, indicating a nearly planar molecular structure. researchgate.net It is highly probable that this compound adopts a similar dimeric structure in the solid state, stabilized by strong carboxylic acid hydrogen bonds.

Table 3: Crystallographic Data for the Related Compound 3-Fluoro-4-methylbenzoic acid researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8132 |

| b (Å) | 6.0226 |

| c (Å) | 30.378 |

| β (°) | 92.50 |

| Volume (ų) | 696.98 |

| Z | 4 |

Chromatographic Techniques for Reaction Monitoring, Purity Assessment, and Purification

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for monitoring reaction progress, assessing compound purity, and identifying appropriate solvent systems for larger-scale purification. utexas.edu In TLC, a stationary phase, typically silica (B1680970) gel, is coated onto a plate. utexas.edu Silica gel is polar, and thus polar molecules will have a stronger interaction with it, resulting in a lower retention factor (Rf). utexas.edu

For this compound, which is a polar molecule due to its carboxylic acid group, the choice of mobile phase is critical. A non-polar mobile phase like hexane (B92381) would result in the compound remaining at the baseline (low Rf), while a more polar mobile phase is needed to move the spot up the plate. chegg.com Common mobile phases for the TLC analysis of benzoic acids include mixtures of a non-polar solvent like toluene (B28343) or hexane with a more polar solvent like ethyl acetate (B1210297) or ethanol. sigmaaldrich.comfbanks.info By adjusting the ratio of these solvents, the Rf value can be optimized. For instance, increasing the proportion of ethyl acetate in a hexane/ethyl acetate mixture will increase the polarity of the mobile phase and thus increase the Rf value of the compound. chegg.com

Table 4: General TLC Parameters for Benzoic Acid Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase (Example) | Toluene / Ethanol (9:1 v/v) sigmaaldrich.com |

| Visualization | UV light (254 nm) |

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used for the separation, identification, and quantification of compounds. It is widely used for purity assessment of pharmaceutical ingredients and intermediates.

A typical HPLC method for an analyte like this compound would be a reversed-phase method. In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18 or a specialized polar-modified column like Zorbax SB-Aq), and the mobile phase is polar. ekb.eg The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid, acetic acid, or triethylamine (B128534) to control the pH and improve peak shape. vu.edu.auekb.eg Detection is commonly performed using a UV detector at a wavelength where the analyte absorbs strongly, such as around 205 nm or 254 nm. ekb.eg The retention time of the compound is a characteristic parameter under specific HPLC conditions and can be used for its identification, while the peak area is proportional to its concentration, allowing for quantification and purity determination. ekb.eg

Table 5: Exemplary HPLC Method Parameters for Fluorinated Benzoic Acids ekb.eg

| Parameter | Condition |

|---|---|

| Column | Zorbax SB-Aq, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Triethylamine in water |

| Mobile Phase B | Acetonitrile/Methanol/Water (70:20:10 v/v/v) |

| Detection | UV at 205 nm |

Supramolecular Chemistry and Self Assembly Architectures

Hydrogen Bonding Networks in Carboxylic Acid Systems

Aromatic carboxylic acids are archetypal building blocks in supramolecular chemistry, primarily due to the strong and directional nature of the hydrogen bonds they form. The most prevalent and stable motif formed by carboxylic acids is the centrosymmetric dimer, where two molecules are linked by a pair of O—H⋯O hydrogen bonds. This robust interaction is a dominant feature in the crystal structures of numerous substituted benzoic acids. nih.govnih.gov

For instance, the crystal structure of the related isomer, 3-Fluoro-4-methylbenzoic acid, demonstrates this classic arrangement, where pairs of molecules are linked via O—H⋯O hydrogen bonding to form dimers located around centers of inversion. researchgate.net This dimerization is a powerful tool in crystal engineering, effectively creating a larger, more complex supramolecular synthon from the individual acid molecules. The reliability of this hydrogen-bonding pattern allows for predictable assembly in the solid state. Beyond the primary dimer, these units can be further connected by weaker interactions to build up the extended crystal lattice.

Crystal Engineering and Design of Crystalline Materials

Crystal engineering aims to design and synthesize solid-state structures with desired properties by controlling intermolecular interactions. In the context of 3-(4-Fluoro-2-methylphenyl)benzoic acid, the primary hydrogen-bonding of the carboxylic acid group provides the foundational framework, while the other substituents offer secondary control over the crystal packing.

Interactive Table: Crystallographic Data for the Related Isomer 3-Fluoro-4-methylbenzoic acid researchgate.net Users can sort the data by clicking on the table headers.

| Parameter | Value |

| Chemical Formula | C₈H₇FO₂ |

| Molecular Weight | 154.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8132 (5) |

| b (Å) | 6.0226 (8) |

| c (Å) | 30.378 (4) |

| β (°) | 92.50 (2) |

| Volume (ų) | 696.98 (16) |

| Z (molecules/unit cell) | 4 |

| T (K) | 120 |

This data pertains to the isomer 3-Fluoro-4-methylbenzoic acid and is presented as a representative example for this class of compounds.

Molecular Recognition Phenomena Involving Carboxylic Acid Moieties and Aryl Scaffolds

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. The carboxylic acid moiety is a key player in recognition events, acting as both a hydrogen bond donor and acceptor. This allows it to interact specifically with other molecules containing complementary functional groups.

Impact of Fluoro and Methyl Substituents on Supramolecular Interactions and Crystal Packing

Substituents on an aromatic framework have a profound impact on the resulting supramolecular architecture. In this compound, the fluoro and methyl groups exert significant steric and electronic effects.

The ortho-methyl group (on the 2-position of one phenyl ring) introduces a significant steric hindrance that forces a non-planar conformation, causing a twist between the two aromatic rings. This dihedral angle is a critical structural parameter, preventing the molecule from being flat and influencing how molecules pack in a crystal. A similar effect is seen in 2-phenoxybenzoic acids, where substituents can induce nearly perpendicular conformations between rings. nih.gov

The fluoro substituent , being highly electronegative and small, influences the molecule's electronic properties and participates in specific non-covalent interactions. researchgate.net Fluorine atoms can form weak C—H⋯F hydrogen bonds and F⋯F contacts, which can be important in directing crystal packing. nih.gov The presence of a fluorine atom can alter the acidity of the carboxylic acid and modify the electrostatic potential of the aromatic ring, thereby affecting both hydrogen bonding and aromatic stacking interactions. rsc.orgnih.gov The combination of these substituents leads to a complex interplay of forces, where the robust carboxylic acid dimer directs the primary assembly, and the weaker, more subtle interactions involving the methyl and fluoro groups fine-tune the final solid-state structure.

Formation of Self-Assembled Monolayers

Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously on a surface. Aromatic carboxylic acids are known to form well-organized SAMs on various metal and metal oxide surfaces, such as silver and copper. au.dkresearchgate.net The primary anchoring mechanism involves the deprotonation of the carboxylic acid to a carboxylate, which then binds to the surface atoms. acs.org

Molecules like this compound are potential candidates for forming such monolayers. The carboxylate headgroup would serve as the anchor to the substrate. The orientation of the molecule within the monolayer would be influenced by a balance between the molecule-substrate interaction and the intermolecular interactions between adjacent molecules. au.dk These intermolecular forces, including π-π stacking of the aryl scaffolds and interactions involving the fluoro and methyl groups, would play a crucial role in the ordering and stability of the film. The non-planar nature of the molecule, induced by the ortho-methyl group, could lead to unique packing arrangements compared to flat, rod-like aromatic carboxylic acids. au.dk The ability to form densely packed, crystalline SAMs is a key feature of this class of molecules, making them useful for surface functionalization and the development of molecular electronic devices. acs.orgnih.gov

Applications in Advanced Materials Research and Chemical Catalysis

Development of Molecular Building Blocks for Novel Functional Materials

The concept of "molecular building blocks" is central to modern materials science, where complex supramolecular structures and functional materials are assembled from smaller, well-defined molecular units. 3-(4-Fluoro-2-methylphenyl)benzoic acid is a prime candidate for such a role due to its distinct structural and functional attributes.

The molecule's biphenyl (B1667301) core provides a rigid and stable scaffold. The meta-substitution of the benzoic acid group results in a "bent" or angular geometry. This is a crucial feature for the construction of specific material architectures, such as bent-core liquid crystals, for which structurally similar compounds like 3-fluoro-2-methylbenzoic acid are known to be effective scaffolds. ossila.com The presence of the carboxylic acid group offers a reactive handle for further chemical modification, allowing the molecule to be incorporated into larger polymeric or crystalline structures, like Metal-Organic Frameworks (MOFs), through covalent or coordination bonds. The fluoro and methyl groups, in turn, allow for the fine-tuning of intermolecular interactions, solubility, and packing behavior in the solid state. These features are critical for controlling the macroscopic properties of the resulting material.

Key Structural Features of this compound as a Molecular Building Block

| Feature | Description | Implication in Material Design |

|---|---|---|

| Biphenyl Backbone | A rigid, aromatic core composed of two linked phenyl rings. | Provides thermal stability and predictable geometry to the final material. |

| Meta-Substitution | The benzoic acid group is attached at the meta-position of the phenyl ring. | Creates an angular or "bent-core" molecular shape, which is essential for forming certain phases of liquid crystals and other complex architectures. ossila.com |

| Carboxylic Acid Group | A versatile functional group (-COOH). | Acts as a primary site for chemical reactions, enabling polymerization or linkage to metal centers in MOFs. numberanalytics.com It can also form strong hydrogen bonds, directing self-assembly. |

| Fluoro-Substituent | A fluorine atom attached to one of the phenyl rings. | Modifies electronic properties, enhances thermal stability, and influences intermolecular forces (e.g., dipole-dipole interactions, hydrogen bonding). youtube.comnih.gov |

| Methyl Group | A small alkyl group (-CH₃) on the fluorinated ring. | Influences solubility and can sterically direct the self-assembly process, preventing overly dense packing and helping to create porous structures. |

Utilization of Carboxylic Acid Derivatives in Heterogeneous and Homogeneous Catalysis

While this compound is not itself a catalyst, its carboxylic acid functional group is a gateway to a vast range of derivatives that are pivotal in both homogeneous and heterogeneous catalysis. chempedia.info Carboxylic acids can be readily converted into more reactive species such as acid chlorides, esters, amides, and anhydrides. numberanalytics.com These derivatives serve various roles in catalytic processes.

In homogeneous catalysis , derivatives like esters can be substrates in important transformations such as hydrolysis or transesterification. numberanalytics.com More significantly, the carboxylate form of the molecule can act as a ligand, coordinating to a metal center to create a soluble catalyst complex. The electronic nature of the biphenyl scaffold, tuned by the fluoro and methyl groups, can influence the activity and selectivity of such a metal complex.

In heterogeneous catalysis , the carboxylic acid group is instrumental. It can be used to anchor the molecule onto a solid support, such as silica (B1680970), alumina, or a polymer resin. rsc.org Once immobilized, the molecule can either act as a ligand for a catalytically active metal or its other functional groups can participate directly in a catalytic reaction. This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. For instance, the hydrogenation of benzoic acid to cyclohexanecarboxylic acid is a well-studied reaction that relies on heterogeneous catalysts, where the interaction between the carboxylic acid and the catalyst surface is crucial. nih.govcabidigitallibrary.org

Acid catalysts can activate the leaving group in reactions of carboxylic acid derivatives, while base catalysts can make the nucleophile more reactive. sketchy.com The choice of catalyst is dependent on the specific derivative and reaction conditions. sketchy.com

Examples of Catalytic Reactions Involving Carboxylic Acid Derivatives

| Catalytic Application | Role of Carboxylic Acid Derivative | Type of Catalysis | Example Reaction |

|---|---|---|---|

| Esterification | Reactant (Carboxylic Acid) | Homogeneous (Acid-catalyzed) | Fischer esterification of a carboxylic acid with an alcohol to form an ester. chempedia.infoyoutube.com |

| Amide Synthesis | Activated Intermediate (e.g., Acid Chloride) | Homogeneous | Reaction of an acid chloride with an amine to form an amide. mdpi.com |

| Hydrogenation | Substrate | Heterogeneous | Catalytic hydrogenation of the aromatic ring of benzoic acid using supported metal catalysts (e.g., Rh/C, Pd/C). nih.govlibretexts.org |

| Oxidation | Ligand/Substrate | Homogeneous/Heterogeneous | Oxidation of toluene (B28343) to benzoic acid using cobalt or manganese catalysts. researchgate.net |

| Hydrodeoxygenation (HDO) | Model Substrate | Heterogeneous | HDO of benzoic acid over nickel-based catalysts to produce hydrocarbons, a key process in biofuel upgrading. rsc.org |

Exploration of Fluoro-Aryl Scaffolds in Material Design

The incorporation of fluorine into aromatic scaffolds (fluoro-aryl scaffolds) is a powerful strategy in modern material design. youtube.com Fluorine possesses a unique combination of properties—high electronegativity, small size, and the ability to form strong bonds with carbon—that significantly alter the physicochemical characteristics of a molecule. nih.gov

The presence of the C-F bond in this compound imparts several desirable traits:

Modified Electronic Properties: Fluorine is highly electronegative and acts as an inductive electron-withdrawing group. This property can be used to tune the energy levels (HOMO/LUMO) of the molecule, which is critical for designing organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic materials.

Control of Intermolecular Interactions: Fluorine substitution can alter crystal packing and molecular self-assembly. It can reduce susceptibility to unwanted π-π stacking while introducing other non-covalent interactions, such as dipole-dipole forces and weak hydrogen bonds, which can be exploited to create highly ordered structures.

Altered Solubility and Lipophilicity: The introduction of fluorine can modify a molecule's solubility in different solvents, including supercritical CO₂, and alter its lipophilicity, which is important for both materials processing and biological applications. youtube.comnih.gov

The strategic placement of fluorine in aryl compounds is a key technique for creating functional materials with tailored properties, and the fluoro-aryl scaffold of this compound makes it a valuable component for such advanced design. organic-chemistry.org

Impact of Fluorine Substitution on Aryl Scaffolds

| Property | Non-Fluorinated Aryl Compound | Fluorinated Aryl Compound | Rationale |

|---|---|---|---|

| Bond Strength | Standard C-H or C-C bonds. | Very strong C-F bond. | High electronegativity difference between carbon and fluorine. nih.gov |

| Electronic Effect | Depends on other substituents. | Strong inductive electron-withdrawal. | Fluorine's high electronegativity pulls electron density from the aromatic ring. |